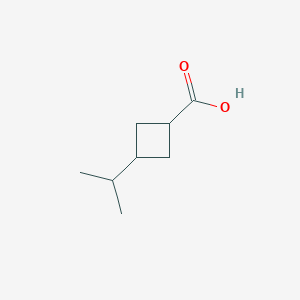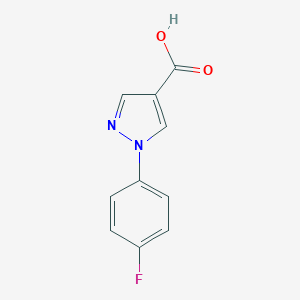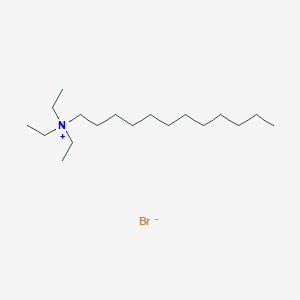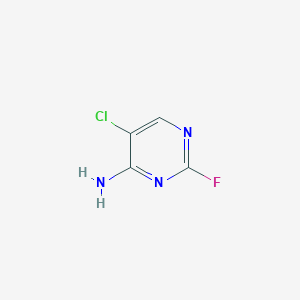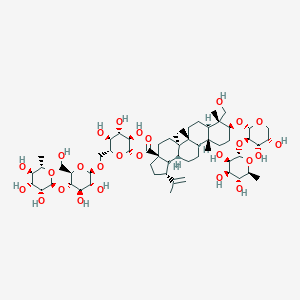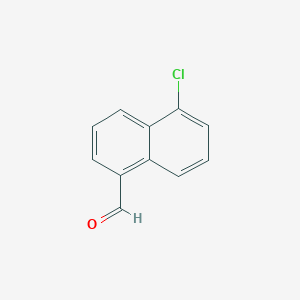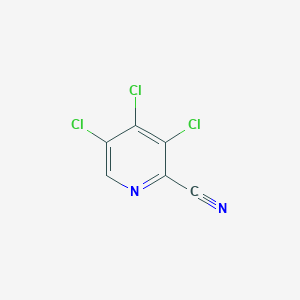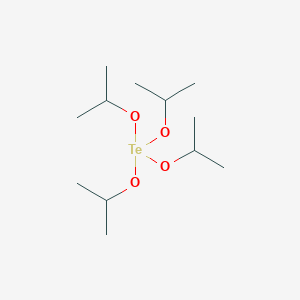![molecular formula C10H12N2O5 B176558 (6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one CAS No. 175471-64-4](/img/structure/B176558.png)
(6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-Methyl-2,5’-anhydrouridine is a modified nucleoside, specifically an anhydrous nucleoside It is a derivative of uridine, where the hydroxyl group at the 2’ position is replaced by a methyl group, and the molecule undergoes an anhydrous transformation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-2,5’-anhydrouridine typically involves a multi-step reaction process. One common method includes the following steps:
Starting Material: The synthesis begins with 2’-O-Methyluridine.
Reaction Conditions: The reaction involves the use of pyridine at ambient temperature overnight, followed by the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile for 48 hours with heating.
Industrial Production Methods
While specific industrial production methods for 2’-O-Methyl-2,5’-anhydrouridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
2’-O-Methyl-2,5’-anhydrouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
科学研究应用
2’-O-Methyl-2,5’-anhydrouridine has several scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is incorporated into RNA molecules to study their structure and function.
Industry: The compound can be used in the development of new materials and biotechnological applications.
作用机制
The mechanism of action of 2’-O-Methyl-2,5’-anhydrouridine involves its incorporation into nucleic acids. The methyl group at the 2’ position enhances the stability of the nucleic acid duplexes by increasing resistance to nuclease degradation. This modification also affects the hybridization properties of the nucleic acids, making them more stable and less prone to degradation .
相似化合物的比较
Similar Compounds
2’-O-Methyluridine: The precursor to 2’-O-Methyl-2,5’-anhydrouridine, it lacks the anhydrous transformation.
2’-O-MOE-L-Nucleoside Derivatives: These compounds have similar modifications at the 2’ position but with different functional groups.
2’-O-Naphthyluridines: These derivatives have naphthyl groups at the 2’ position, providing different structural and functional properties.
Uniqueness
2’-O-Methyl-2,5’-anhydrouridine is unique due to its anhydrous nature and the presence of a methyl group at the 2’ position. This combination of features provides enhanced stability and resistance to degradation, making it particularly useful in various scientific and industrial applications.
属性
IUPAC Name |
(1R,10R,11R,12R)-11-hydroxy-12-methoxy-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-15-8-7(14)5-4-16-10-11-6(13)2-3-12(10)9(8)17-5/h2-3,5,7-9,14H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEKINQEWXDGCE-ZOQUXTDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C2COC3=NC(=O)C=CN3C1O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]2COC3=NC(=O)C=CN3[C@@H]1O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

